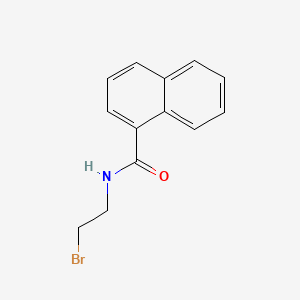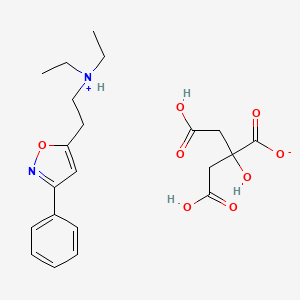
1-Naphthamide, N-(2-bromoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthamide, N-(2-bromoethyl)- is a chemical compound with the molecular formula C13H12BrNO. It is a derivative of naphthamide, where a bromoethyl group is attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 1-Naphthamide, N-(2-bromoethyl)- typically involves the reaction of 1-naphthylamine with 2-bromoethanol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Naphthamide, N-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form naphthylamines.
Photoreactions: Under photo-irradiation, it can form halogen-substituted secondary amides and other ring-expanded isomers.
Common reagents used in these reactions include halogenated hydrocarbons, methanol, and phenol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthamide, N-(2-bromoethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthamide, N-(2-bromoethyl)- involves its interaction with specific molecular targets. For instance, its inhibitory effect on monoamine oxidase (MAO) is due to its ability to bind to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may help alleviate symptoms of neurological disorders.
Comparación Con Compuestos Similares
1-Naphthamide, N-(2-bromoethyl)- can be compared with other naphthamide derivatives, such as:
N-(2-Chloroethyl)-1-naphthamide: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
N-(2-Hydroxyethyl)-1-naphthamide: Contains a hydroxyethyl group, which may alter its reactivity and biological activity.
N-(2-Phenoxyethyl)-1-naphthamide: Features a phenoxyethyl group, which can influence its chemical properties and applications.
Propiedades
Número CAS |
96623-30-2 |
|---|---|
Fórmula molecular |
C13H12BrNO |
Peso molecular |
278.14 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C13H12BrNO/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
Clave InChI |
SWYKHWHXOLTWQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)




![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)






